
Hydantoin, 5-(p-dimethylaminophenyl)dithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 5-(p-dimethylaminophenyl)dithio- is a derivative of hydantoin, a heterocyclic organic compound with the formula CH₂C(O)NHC(O)NH
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the reaction of substituted benzils with urea or thiourea derivatives. For example, ultrasonic irradiation can be applied to reaction mixtures containing substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in dimethyl sulfoxide/water (DMSO/H₂O) at room temperature . This method allows for the efficient and mild synthesis of hydantoin derivatives without side products.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs environmentally friendly and sustainable methods. One such method involves the use of mechanochemistry, where mechanical force is used to drive chemical reactions. This approach has been successfully applied to the eco-friendly preparation of 5,5′-disubstituted hydantoins .
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 5-(p-dimethylaminophenyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted hydantoins.
Applications De Recherche Scientifique
Hydantoin, 5-(p-dimethylaminophenyl)dithio- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of hydantoin, 5-(p-dimethylaminophenyl)dithio- involves its interaction with various molecular targets and pathways. For example, hydantoin derivatives have been shown to inhibit histone deacetylase, modulate B-cell lymphoma-2, interfere with kinesin spindle proteins, inhibit tubulin polymerization, and inhibit epidermal growth factor receptor (EGFR) . These interactions contribute to the compound’s biological activities, including its anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Hydantoin, 5-(p-dimethylaminophenyl)dithio- can be compared with other similar compounds, such as:
Phenytoin: An anticonvulsant used to treat epilepsy.
Nitrofurantoin: An antibacterial drug.
Nilutamide: An androgen receptor antagonist used in the treatment of prostate cancer
These compounds share the hydantoin scaffold but differ in their substituents and specific biological activities. Hydantoin, 5-(p-dimethylaminophenyl)dithio- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
74038-70-3 |
|---|---|
Formule moléculaire |
C11H13N3S2 |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dithione |
InChI |
InChI=1S/C11H13N3S2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) |
Clé InChI |
IPPWJQSQJCKDBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C(=S)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


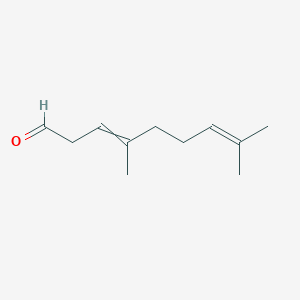
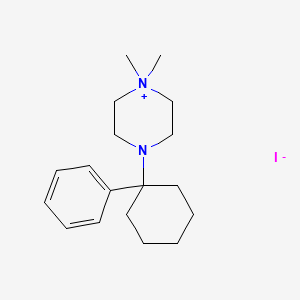

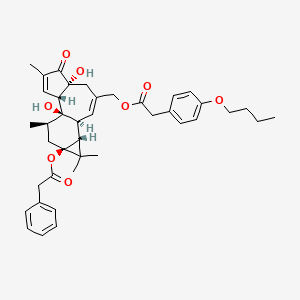
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
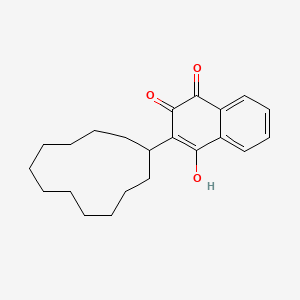
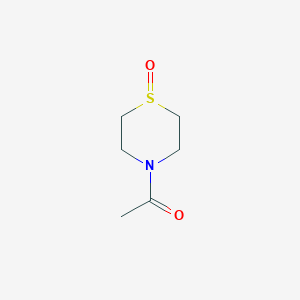
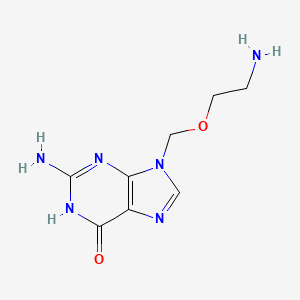
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
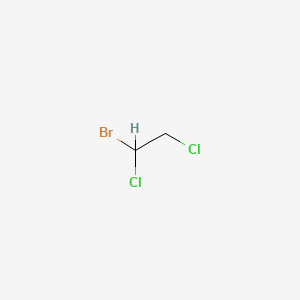
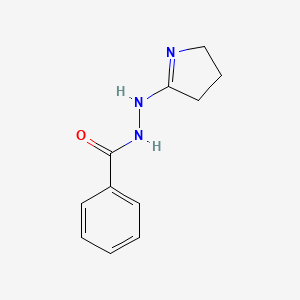
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
